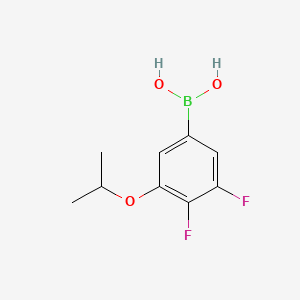
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of boronic acid functional group attached to a phenyl ring substituted with fluorine and isopropoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluoro-5-isopropoxyphenyl)boronic acid typically involves the reaction of the corresponding halogenated phenyl compound with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (3,4-Difluoro-5-isopropoxyphenyl)boronic acid exerts its effects is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of fluorine and isopropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorophenylboronic Acid: Similar structure but lacks the isopropoxy group.
3,5-Difluorophenylboronic Acid: Similar structure but with different fluorine substitution pattern.
3-Fluoro-5-isopropoxyphenylboronic Acid: Similar structure but with only one fluorine atom.
Uniqueness
(3,4-Difluoro-5-isopropoxyphenyl)boronic acid is unique due to the combination of fluorine and isopropoxy substituents on the phenyl ring, which can enhance its reactivity and selectivity in certain chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials .
Propiedades
Fórmula molecular |
C9H11BF2O3 |
|---|---|
Peso molecular |
215.99 g/mol |
Nombre IUPAC |
(3,4-difluoro-5-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-8-4-6(10(13)14)3-7(11)9(8)12/h3-5,13-14H,1-2H3 |
Clave InChI |
OMMWEJKFTBMBRR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C(=C1)F)F)OC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-pteridin-4-one](/img/structure/B14760713.png)
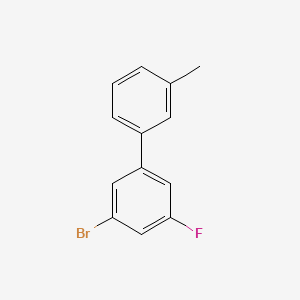

![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
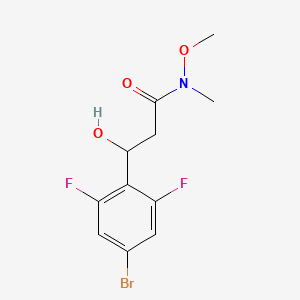
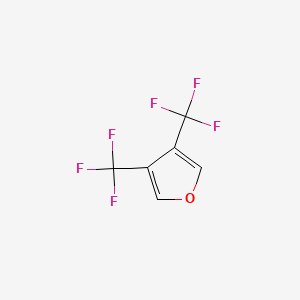

![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
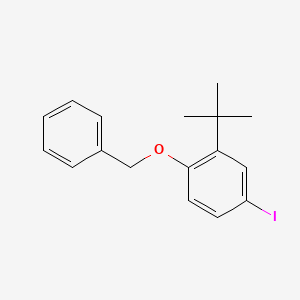
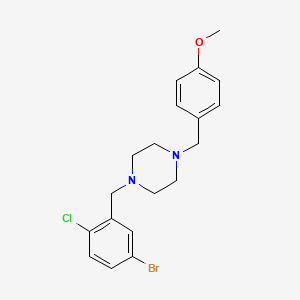
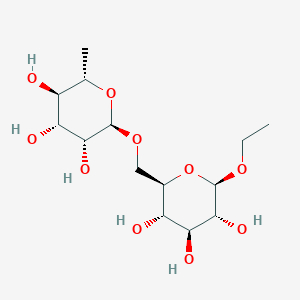
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
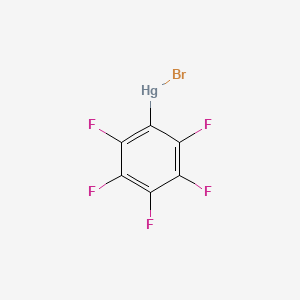
![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
